molecular formula C17H26ClN3O2 B12103027 1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-

1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-

Cat. No.: B12103027
M. Wt: 339.9 g/mol
InChI Key: BNKLYPVUMMSJML-GFCCVEGCSA-N
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Description

1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an azepine ring and a chlorinated phenyl group.

Preparation Methods

The synthesis of 1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)- involves several steps. The synthetic route typically starts with the preparation of the azepine ring, followed by the introduction of the amino and chlorophenyl groups. The final step involves the esterification of the carboxylic acid with 1,1-dimethylethyl alcohol. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases involving inflammation and microbial infections.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)- include other azepine derivatives and chlorinated phenyl compounds. These compounds share similar structural features but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the azepine ring, amino group, and chlorophenyl group, which confer distinct chemical and biological properties .

List of Similar Compounds

  • 1H-Azepine-1-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]hexahydro-, phenylmethyl ester, (3S)-
  • 1H-Azepine-1-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]hexahydro-, phenylmethyl ester, (3R)-

These compounds are structurally related and may exhibit similar chemical reactivity and biological activities .

Properties

Molecular Formula

C17H26ClN3O2

Molecular Weight

339.9 g/mol

IUPAC Name

tert-butyl (3R)-3-(2-amino-6-chloroanilino)azepane-1-carboxylate

InChI

InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)21-10-5-4-7-12(11-21)20-15-13(18)8-6-9-14(15)19/h6,8-9,12,20H,4-5,7,10-11,19H2,1-3H3/t12-/m1/s1

InChI Key

BNKLYPVUMMSJML-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H](C1)NC2=C(C=CC=C2Cl)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)NC2=C(C=CC=C2Cl)N

Origin of Product

United States

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